Efficacy and Tolerability of Bupropion XL vs. Escitalopram in MDD: A Head-to-Head Comparison
In a randomized, double-blind, non-inferiority trial of 538 Chinese patients with MDD, bupropion XL (300 mg) demonstrated non-inferior efficacy to escitalopram (10-20 mg) after 8 weeks, with HAMD-17 score changes of -14.5 vs. -15.4, respectively (mean difference 0.8, 95% CI: -0.27 to 1.94) [1]. Crucially, in a separate pooled analysis of two 8-week trials, the incidence of treatment-emergent sexual dysfunction, specifically orgasm dysfunction, was significantly lower with bupropion XL (15%) compared to escitalopram (30%) (p < .05) [2]. This establishes a clear tolerability advantage for bupropion.
| Evidence Dimension | Antidepressant Efficacy and Tolerability |
|---|---|
| Target Compound Data | Efficacy: -14.5 point change in HAMD-17 [1]; Sexual dysfunction (orgasm dysfunction): 15% [2] |
| Comparator Or Baseline | Escitalopram: -15.4 point change in HAMD-17 [1]; Sexual dysfunction (orgasm dysfunction): 30% [2] |
| Quantified Difference | Efficacy: Non-inferior (mean difference 0.8); Sexual dysfunction: 15% absolute risk reduction [1][2] |
| Conditions | 8-week randomized controlled trials in adults with moderate to severe MDD. Doses: bupropion XL 300 mg/day, escitalopram 10-20 mg/day [1][2]. |
Why This Matters
This evidence supports the selection of bupropion over an SSRI when minimizing the risk of sexual adverse events is a priority, without compromising antidepressant efficacy.
- [1] Shen, Y., et al. (2019). Efficacy and safety of bupropion hydrochloride extended-release versus escitalopram oxalate in Chinese patients with major depressive disorder: Results from a randomized, double-blind, non-inferiority trial. Journal of Affective Disorders, 257, 143-149. View Source
- [2] Clayton, A. H., et al. (2006). Bupropion extended release compared with escitalopram: effects on sexual functioning and antidepressant efficacy in 2 randomized, double-blind, placebo-controlled studies. Journal of Clinical Psychiatry, 67(5), 736-46. View Source
